molecular formula C12H14O2 B14588483 2-(3-Methylbut-2-en-1-yl)benzoic acid CAS No. 61436-76-8

2-(3-Methylbut-2-en-1-yl)benzoic acid

Cat. No.: B14588483
CAS No.: 61436-76-8
M. Wt: 190.24 g/mol
InChI Key: JXGDRHSXYCQJEQ-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₁₄O₂. It is a derivative of benzoic acid, featuring a 3-methylbut-2-en-1-yl substituent on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure but with a hydroxyl group on the benzene ring.

    Benzoic acid, 3-methylbut-2-yl ester: An ester derivative with a similar alkyl chain.

Uniqueness

2-(3-Methylbut-2-en-1-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61436-76-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)benzoic acid

InChI

InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

JXGDRHSXYCQJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1C(=O)O)C

Origin of Product

United States

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